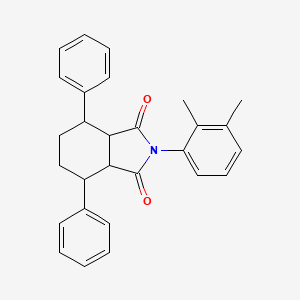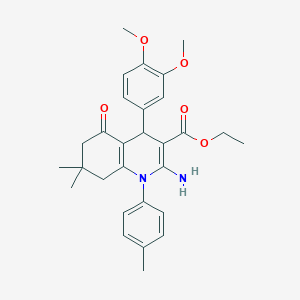![molecular formula C23H20N2S B11534942 N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11534942.png)
N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a thiazole ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-4-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one, followed by cyclization and subsequent reaction with aniline under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A compound with similar structural features, used in various chemical syntheses.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its unique combination of a biphenyl group, thiazole ring, and aniline moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H20N2S |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
3-ethyl-N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H20N2S/c1-2-25-22(17-26-23(25)24-21-11-7-4-8-12-21)20-15-13-19(14-16-20)18-9-5-3-6-10-18/h3-17H,2H2,1H3 |
Clave InChI |
UKKJPARGLNBOCA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11534861.png)
![2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11534867.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534872.png)
![3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11534883.png)


![2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11534897.png)
![N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11534899.png)

![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-1H-imidazole](/img/structure/B11534921.png)
![4-bromo-2-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11534923.png)

![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11534931.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11534937.png)
